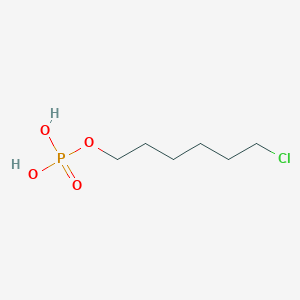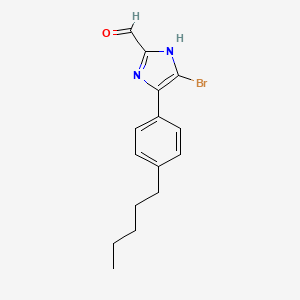
5-Bromo-4-(3,5-dimethylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022606 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to scientific research.
Preparation Methods
The preparation of MFCD33022606 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD33022606 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions facilitated by water radical cations, which can lead to the formation of quaternary ammonium cations . Common reagents used in these reactions include water microdroplets and other oxidizing agents. The major products formed from these reactions are often quaternary ammonium compounds, which are significant in drug development .
Scientific Research Applications
MFCD33022606 has a wide range of scientific research applications. In chemistry, it is used for studying the mechanisms of oxidation and reduction reactions. In biology, it is utilized for its ability to form stable compounds that can be used in various biochemical assays. In medicine, MFCD33022606 is explored for its potential in drug development, particularly in the synthesis of quaternary ammonium compounds . Industrially, it is used in the production of stable and soluble compounds that are essential for various manufacturing processes .
Mechanism of Action
The mechanism of action of MFCD33022606 involves its interaction with molecular targets and pathways. It exerts its effects by participating in oxidation reactions, where water radical cations play a crucial role. These cations facilitate the transformation of the compound into quaternary ammonium cations, which are stable and have significant biological activity
Comparison with Similar Compounds
MFCD33022606 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include other triazolo ring compounds and methanesulfonate crystal forms . What sets MFCD33022606 apart is its unique stability and solubility, which make it particularly suitable for industrial-scale production and various scientific applications . The complementarity between its 2-D and 3-D structural similarities also highlights its uniqueness in comparison to other compounds .
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-4-(3,5-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-8(2)5-9(4-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
IOXNBMBXASXABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(NC(=N2)C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)

![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)

![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)


![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)



![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)


